molecular formula C14H17BrO B1271396 2-Bromo-1-(4-cyclohexylphenyl)ethanone CAS No. 99433-28-0

2-Bromo-1-(4-cyclohexylphenyl)ethanone

Cat. No. B1271396
CAS RN: 99433-28-0
M. Wt: 281.19 g/mol
InChI Key: JMCBGXFQNHCVBY-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-cyclohexylphenyl)ethanone is a brominated organic compound that is structurally related to various other brominated acetophenones. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the potential characteristics of 2-Bromo-1-(4-cyclohexylphenyl)ethanone.

Synthesis Analysis

The synthesis of brominated acetophenones typically involves bromination reactions where bromine acts as the brominating reagent. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, other related compounds have been synthesized through various methods, including halogen-exchange reactions , and multi-step procedures involving resolution of intermediates and crystallization . These methods suggest that the synthesis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone could also be achieved through analogous strategies.

Molecular Structure Analysis

The molecular structure of brominated acetophenones can be elucidated using techniques such as X-ray crystallography , and optimized using computational methods like DFT calculations . The geometrical parameters obtained from these studies are often in agreement with experimental data, providing a reliable depiction of the molecule's structure. For 2-Bromo-1-(4-cyclohexylphenyl)ethanone, similar analytical techniques could be employed to determine its precise molecular geometry.

Chemical Reactions Analysis

Brominated acetophenones can undergo various chemical reactions. For example, they can participate in isomerization reactions, as seen with 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, which partially isomerized in solution . Esterification reactions have also been reported, indicating the potential reactivity of the carbonyl group in these molecules . These findings suggest that 2-Bromo-1-(4-cyclohexylphenyl)ethanone could similarly engage in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones can be inferred from their molecular structure and reactivity. The presence of bromine atoms significantly influences the compound's reactivity and physical properties, such as solubility and melting point. The molecular electrostatic potential analysis indicates regions of negative and positive charge distribution within the molecule, which can affect its intermolecular interactions and reactivity . Additionally, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics .

Scientific Research Applications

Synthesis Improvement and Intermediate Roles

2-Bromo-1-(4-cyclohexylphenyl)ethanone plays a crucial role as a key intermediate in various synthetic processes. For instance, Li Yu-feng (2013) demonstrated its use in the synthesis of Synephrine, a naturally occurring alkaloid, achieving a yield of 64.7% with a purity of 90.2% (Li Yu-feng, 2013). This highlights its significance in the synthesis of bioactive compounds.

Involvement in Chalcone Analogues Synthesis

The compound has been used in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. Curti, Gellis, and Vanelle (2007) demonstrated an electron-transfer chain reaction utilizing α-bromoketones, including 2-bromo-1-(4-nitrophenyl)ethanone, to form these ketones via a S(RN)1 mechanism (Curti, Gellis, & Vanelle, 2007). This indicates its utility in constructing complex organic structures.

Hydrogen-Bonding Pattern Studies

The compound's derivatives have been studied for their hydrogen-bonding patterns, as seen in works by Balderson et al. (2007). They investigated the intramolecular and intermolecular hydrogen bonding in related bromophenyl compounds (Balderson, Fernandes, Michael, & Perry, 2007). Such studies contribute to the understanding of molecular interactions and crystal structures.

Novel Synthetic Methodologies

Novel synthetic methods involving 2-bromo-1-(4-bromophenyl)ethanone have been developed, as shown by Shaabani, Soleimani, and Sarvary (2008). Their work led to the efficient production of fully substituted iminolactones in high yields (Shaabani, Soleimani, & Sarvary, 2008). This underscores the compound's versatility in synthetic chemistry.

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 2-Bromo-1-(4-cyclohexylphenyl)ethanone can be found online . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-bromo-1-(4-cyclohexylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCBGXFQNHCVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373618
Record name 2-Bromo-1-(4-cyclohexylphenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-cyclohexylphenyl)ethanone

CAS RN

99433-28-0
Record name 2-Bromo-1-(4-cyclohexylphenyl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID30373618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99433-28-0
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Synthesis routes and methods I

Procedure details

50 Parts of 4′-cyclohexylacetophenone was dissolved in 250 parts of chloroform, After cooled to 0° C., 40 parts of bromine was added dropwise thereto. After the reaction, the mixture was washed with 5% aqueous NaHSO3 solution, with 2% aqueous K2CO3 solution and with water, organic layer obtained was concentrated to obtain 60 parts of 2-bromo-4′-cyclohexylacetophenone.
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Synthesis routes and methods II

Procedure details

p-cyclohexylphenyl methyl ketone is reacted with bromine in a non-polar solvent to produce the corresponding p-cyclohexylphenacyl bromide. Reaction of this reactive alpha-bromo ketone with commercially available thioacetamide in an protic solvent such as methanol with heat affords the corresponding 2-methyl-4-(4-cyclohexylphenylthiazole. N-Alkylation of this thiazole with [methoxy(polyethylene)n-1]ethyl chloride (where n is from 19 to 24) in aprotic solvents such as dimethylformamide and heat readily forms the corresponding methochioride product, which is also named either N-[methoxy(polyethylene)n-1]ethyl-2-methyl-4-(4-cyclohexylphenypthiazolium chloride or 3-[methoxy(polyethylene)n-1]ethyl-2-methyl-4-(4-cyclohexylphenyl)thiazolium chloride. Reaction of this thiazolium chloride with (N,N-dimethyl)amino benzaldehyde in a protic solvent such as methanol with a basic catalyst such as piperidine and heat then produces the desired 4-(4-cyclohexylphenyl)-2-(N,N-diethylaminostyryl)-3-[methoxy(polyethylene)n-1]ethylthiazolinm chloride, which can also be named 4-(4-cyclohexylphenyl)-2-[2-(4-dimethylaminophenyl)vinyl]-3-[methoxy(polyethylene)n-1]ethylthiazol-3-ium chloride. In all of the above reactions n is from 19 to 24.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Takrouri, T Chen, E Papadopoulos, R Sahoo… - European journal of …, 2014 - Elsevier
Protein–protein interactions are critical for regulating the activity of translation initiation factors and multitude of other cellular process, and form the largest block of untapped albeit most …
Number of citations: 27 www.sciencedirect.com
СА Демченко, НІ Шарикіна… - Фармакологія та …, 2018 - irbis-nbuv.gov.ua
(5, 6 Дигідро4Н [1, 3] тіазин2їл) ариламіни 4 а-е одержано за методом [4] конденсацією відповідного арилізотіоціа нату 1 а-е з пропаноламіном 2 та подаль шою обробкою …
Number of citations: 0 www.irbis-nbuv.gov.ua

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